molecular formula C8H14 B072325 3-Methyl-1,4-heptadiene CAS No. 1603-01-6

3-Methyl-1,4-heptadiene

Katalognummer B072325
CAS-Nummer: 1603-01-6
Molekulargewicht: 110.2 g/mol
InChI-Schlüssel: FBJNXQPYIFUANI-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1,4-heptadiene is a chemical compound that belongs to the family of dienes. It is commonly used in organic synthesis as a building block for the synthesis of complex organic molecules. This compound is also known as diisopropenylmethane, and its chemical formula is C8H14.

Wirkmechanismus

The exact mechanism of action of 3-Methyl-1,4-heptadiene is not fully understood. However, it is believed that this compound acts as a diene in various chemical reactions. It can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives. It can also undergo radical reactions to form various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-1,4-heptadiene are not well studied. However, it is known that this compound is toxic and can cause skin irritation and respiratory problems if inhaled.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-Methyl-1,4-heptadiene in lab experiments is its ability to act as a diene in various chemical reactions. This makes it a useful building block for the synthesis of complex organic molecules. However, its toxicity and potential health hazards make it difficult to handle and require proper safety measures.

Zukünftige Richtungen

There are several future directions for the use of 3-Methyl-1,4-heptadiene in scientific research. One of the areas of interest is the development of new materials such as polymers and resins. This compound can also be used in the synthesis of natural products and pharmaceuticals. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
3-Methyl-1,4-heptadiene is a chemical compound that is widely used in scientific research for the synthesis of complex organic molecules. It can be synthesized through various methods and has several potential applications in the fields of materials science, pharmaceuticals, and agrochemicals. However, its toxicity and potential health hazards require proper safety measures when handling. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesemethoden

The synthesis of 3-Methyl-1,4-heptadiene can be achieved through various methods. One of the most common methods is the elimination reaction of 2,3-dibromopropene. This reaction is carried out in the presence of a strong base such as potassium tert-butoxide, resulting in the formation of 3-Methyl-1,4-heptadiene. Another method involves the reaction of 2,3-dibromobutane with magnesium to form 3-Methyl-1,4-heptadiene.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1,4-heptadiene is widely used in scientific research for the synthesis of complex organic molecules. This compound is used as a building block for the synthesis of various natural products, pharmaceuticals, and agrochemicals. It is also used in the development of new materials such as polymers and resins.

Eigenschaften

CAS-Nummer

1603-01-6

Produktname

3-Methyl-1,4-heptadiene

Molekularformel

C8H14

Molekulargewicht

110.2 g/mol

IUPAC-Name

(4E)-3-methylhepta-1,4-diene

InChI

InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h5-8H,2,4H2,1,3H3/b7-6+

InChI-Schlüssel

FBJNXQPYIFUANI-VOTSOKGWSA-N

Isomerische SMILES

CC/C=C/C(C)C=C

SMILES

CCC=CC(C)C=C

Kanonische SMILES

CCC=CC(C)C=C

Synonyme

3-Methyl-1,4-heptadiene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.